molecular formula C17H17ClN2O4 B3859751 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide

2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide

Cat. No.: B3859751
M. Wt: 348.8 g/mol
InChI Key: WAMOBKOFFCNJJU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as CPM-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle progression. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide for lab experiments is its broad-spectrum cytotoxicity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. Moreover, the mechanism of action of this compound is well understood, which facilitates further research on its therapeutic potential.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its solubility in water is relatively low, which may limit its bioavailability and efficacy. Moreover, the toxicity of this compound in normal cells needs to be carefully evaluated to avoid potential side effects.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer agents, such as chemotherapeutic drugs or targeted therapies. Moreover, the evaluation of the toxicity and safety of this compound in animal models and clinical trials is necessary to determine its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer therapy.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-5-3-4-12(17(15)23-2)10-19-20-16(21)11-24-14-8-6-13(18)7-9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMOBKOFFCNJJU-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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